REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](CS([O-])(=O)=O)=[CH:4][CH:3]=1.[NH2:13][C:14]1[CH:24]=[CH:23][CH:22]=[CH:21][C:15]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17].C([O-])([O-])=O.[K+].[K+]>CC(O)(C)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:13][C:14]2[CH:24]=[CH:23][CH:22]=[CH:21][C:15]=2[C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
4-fluorophenylmethanesulfonate
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
89 μL
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
97 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via the Biotage SP4 (silica-packed 25+M; 0-20% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)NC1=C(C(=O)OCC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |